Fluconazole impurity 5

Descripción general

Descripción

Fluconazole impurity 5 is a byproduct formed during the synthesis of fluconazole, a triazole antifungal drug used to treat and prevent superficial and systemic fungal infections . This impurity is one of several that can arise during the manufacturing process and is important to identify and control to ensure the purity and efficacy of the final pharmaceutical product .

Mecanismo De Acción

Target of Action

Fluconazole and its related compounds primarily target the fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme is crucial for the synthesis of ergosterol, a key component of the fungal cell wall .

Mode of Action

Fluconazole impurity 5, like Fluconazole, is a very selective inhibitor of the aforementioned enzyme . By inhibiting this enzyme, the compound prevents the conversion of lanosterol to ergosterol, disrupting the synthesis of the fungal cell wall . This disruption inhibits the growth and proliferation of the fungal cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is an essential component of the fungal cell membrane, and its absence leads to increased membrane permeability and leakage of essential cellular components, ultimately leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to those of Fluconazole, given their structural similarities. Fluconazole is known for its excellent bioavailability (nearly 90%) and low plasma protein binding (11 to 12%) . It is extensively distributed throughout the tissues, allowing it to treat a variety of systemic fungal infections . The average elimination half-life of Fluconazole is long, about 31.6 ± 4.9 hours . The main route of elimination is renal .

Result of Action

The inhibition of ergosterol synthesis by this compound results in a disruption of the fungal cell membrane integrity , leading to increased permeability and leakage of cellular contents . This ultimately leads to the death of the fungal cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of fluconazole involves multiple steps, and impurities like fluconazole impurity 5 can form at various stages. One common synthetic route starts with the Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride in the presence of aluminum chloride to yield 2-chloro-1-(2,4-difluorophenyl)ethanone . This intermediate undergoes nucleophilic substitution with 1,2,4-triazole in ethyl acetate containing triethylamine at reflux to form 1-(2,4-difluorophenyl)-2-[1,2,4]triazol-1-yl-ethanone . Further reactions, including the Corey-Chaykovsky epoxidation and subsequent opening of the epoxide with 1,2,4-triazole, lead to the formation of fluconazole .

Industrial Production Methods: Industrial production of fluconazole typically employs continuous flow synthesis to enhance efficiency and yield . This method involves a continuous, two-reactor, three-step synthesis from 2-chloro-2’,4’-difluoroacetophenone without intermediate purification . The process is designed to minimize the formation of impurities, including this compound, by optimizing reaction conditions and using high-purity reagents .

Análisis De Reacciones Químicas

Types of Reactions: Fluconazole impurity 5 can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the functional groups present in the impurity, such as the triazole and difluorophenyl groups .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like 1,2,4-triazole . Reaction conditions typically involve controlled temperatures, solvents like ethyl acetate, and catalysts such as aluminum chloride .

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce various triazole-substituted compounds .

Aplicaciones Científicas De Investigación

Analytical Applications

Fluconazole Impurity 5 is crucial in the development of analytical methods for quality control and assurance in pharmaceutical formulations. Its detection and quantification are essential for ensuring the purity of fluconazole products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method used to analyze Fluconazole and its impurities. Studies have shown that HPLC can effectively separate Fluconazole from its related compounds, including Impurity 5. For instance, a study demonstrated that using core-shell silica particles in HPLC columns improved the resolution between Fluconazole and its impurities, meeting the standards set by the US Pharmacopeia .

| Parameter | Value |

|---|---|

| Column Type | Core-shell C18 |

| Mobile Phase | Acetonitrile: Water (85:15) |

| Flow Rate | 0.7 mL/min |

| Detection Wavelength | 260 nm |

Method Validation

The validation of analytical methods for detecting this compound is critical for regulatory compliance. Methods such as LC-MS (Liquid Chromatography-Mass Spectrometry) have been employed to confirm the structure of unknown impurities, including Impurity 5. These methods provide high specificity and sensitivity, essential for pharmaceutical analysis .

Pharmaceutical Formulation

This compound plays a significant role in drug formulation processes. Understanding its characteristics helps in optimizing formulations to minimize toxicity and enhance efficacy.

Quality Control

The presence of impurities can alter the therapeutic effectiveness of fluconazole formulations. Regulatory bodies require rigorous testing for impurities to ensure that they remain within acceptable limits (typically below 1%). A study indicated that total impurities in fluconazole bulk drugs were found to be less than this threshold, which is acceptable .

Stability Studies

Stability studies involving this compound are vital for determining the shelf life and storage conditions of fluconazole formulations. These studies assess how impurities affect the degradation pathways of fluconazole under various environmental conditions.

Case Studies

Several case studies highlight the relevance of this compound in pharmaceutical research:

-

Case Study 1: Impurity Profiling

A comprehensive study analyzed five samples of fluconazole active pharmaceutical ingredients (APIs) using HPLC to profile related impurities, including Impurity 5. The findings emphasized the need for stringent quality control measures to maintain drug safety . -

Case Study 2: Method Development

Research focused on developing a robust HPLC method for measuring fluconazole-related substances, including Impurity 5. This method demonstrated high precision and accuracy, essential for regulatory submissions .

Comparación Con Compuestos Similares

Fluconazole impurity 5 can be compared with other impurities and analogs of fluconazole, such as triazole impurity and desfluoro impurity . These compounds share similar structural features but differ in their specific functional groups and chemical properties . For instance, triazole impurity contains an additional triazole ring, while desfluoro impurity lacks the fluorine atoms present in fluconazole . The uniqueness of this compound lies in its specific combination of difluorophenyl and triazole groups, which influence its chemical reactivity and biological activity .

Similar Compounds

- Triazole impurity

- Desfluoro impurity

- Isomer impurity

These compounds are structurally related to this compound and are often studied together to understand their formation, properties, and impact on the quality of fluconazole .

Actividad Biológica

Fluconazole impurity 5 is a byproduct formed during the synthesis of fluconazole, a widely used antifungal agent. Understanding the biological activity of this impurity is crucial for evaluating its potential effects on human health and its role in the efficacy of fluconazole as a therapeutic agent. This article synthesizes available research findings, case studies, and data to provide a comprehensive overview of the biological activity associated with this compound.

Overview of Fluconazole and Its Impurities

Fluconazole is an antifungal medication that primarily targets fungal infections by inhibiting the enzyme lanosterol 14-α-demethylase, which is essential for ergosterol biosynthesis—a critical component of fungal cell membranes. The presence of impurities, such as this compound, can affect the drug's effectiveness and safety profile.

Chemical Structure and Properties:

- Chemical Name: this compound

- CAS Number: 154534-83-5

- Molecular Formula: C₁₄H₁₃F₂N₄O

- Melting Point: Data not specified

- Boiling Point: Data not specified

This compound shares structural similarities with fluconazole, leading to comparable mechanisms of action. It acts as a selective inhibitor of lanosterol 14-α-demethylase, which results in:

- Inhibition of Ergosterol Synthesis: Disruption in ergosterol production compromises the integrity of the fungal cell membrane, increasing permeability and leading to cell lysis.

- Impact on Biochemical Pathways: The compound primarily affects the ergosterol biosynthesis pathway, similar to fluconazole.

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to mirror that of fluconazole due to their structural similarities. Key pharmacokinetic parameters include:

- Bioavailability: Approximately 90% for fluconazole; similar values are anticipated for its impurities.

- Plasma Protein Binding: Low binding (11-12%), suggesting high free drug concentrations available for action.

Antifungal Activity

Research indicates that this compound retains antifungal properties, although its potency relative to fluconazole may vary. A study involving technetium-99m labelled fluconazole demonstrated that it could effectively distinguish between fungal and bacterial infections in vivo, highlighting its utility in clinical settings .

Case Studies

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Antifungal Activity | Clinical Relevance |

|---|---|---|---|

| Fluconazole | Inhibits lanosterol 14-α-demethylase | High | Widely used for systemic fungal infections |

| This compound | Similar mechanism | Moderate | Potentially affects overall efficacy |

| Triazole Impurity | Related structure | Variable | Under investigation |

Propiedades

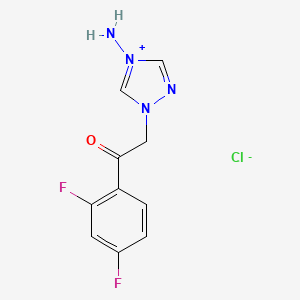

IUPAC Name |

2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-(2,4-difluorophenyl)ethanone;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N4O.ClH/c11-7-1-2-8(9(12)3-7)10(17)4-16-6-15(13)5-14-16;/h1-3,5-6H,4,13H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICMADFMAUXCJV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CN2C=[N+](C=N2)N.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.